molecular formula C18H25NO4 B5598843 (3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol

(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol

Cat. No.: B5598843
M. Wt: 319.4 g/mol
InChI Key: NFSUUJHJFHINRR-FZKQIMNGSA-N
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Description

(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.17835828 g/mol and the complexity rating of the compound is 530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Structural Analysis

One area of application involves the synthesis and structure determination of non-anomerically C-C-linked carbohydrate amino acids related to leucine. For example, the synthesis of (5'R)-5'-Isobutyl-5'-[methyl (4R)-2,3-O-isopropylidene-beta-L-erythrofuranosid-4-C-yl]-imidazolidin-2',4'-dione demonstrates the intricate process of creating complex organic molecules from simpler sugars, utilizing reactions such as the Bucherer-Bergs reaction. This specific compound's 5'-R configuration was confirmed by X-ray crystallography, showcasing its potential in structural analysis and organic chemistry research (Steiner et al., 2003).

Enzyme Inhibition and Biomedical Applications

Compounds with similar structural motifs have been studied for their potential as enzyme inhibitors. For instance, angiotensinogen analogues containing dipeptide isosteres demonstrate potent inhibitory effects on human plasma renin, a key enzyme in the renin-angiotensin system which plays a critical role in blood pressure regulation. This illustrates the compounds' relevance in designing new therapeutic agents for hypertension (Thaisrivongs et al., 1987).

Material Science and Polymerization

In the field of materials science, the polymerization of N-vinylpyrrolidinone in 3-methylbutan-2-one, acting as both solvent and transfer agent, highlights the utility of related compounds in creating polymers with specific end-group functionalities. These polymers, characterized by MALDI-TOF mass spectrometry, have applications ranging from medical devices to specialized coatings, demonstrating the versatility of such compounds in synthesizing materials with tailored properties (Liu & Rimmer, 2002).

Antioxidant Properties

Additionally, certain derivatives exhibit significant antioxidant activity, suggesting their potential use in mitigating oxidative stress-related damages in biological systems. For example, compounds with isobutyl substituents in the furan ring have been identified as effective scavengers of the superoxide anion, indicating their potential as antioxidant agents in pharmacological and nutritional applications (Point et al., 1998).

Properties

IUPAC Name

[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-12(2)18(22)11-19(10-13(18)3)16(20)15-7-6-14(23-15)8-9-17(4,5)21/h6-7,12-13,21-22H,10-11H2,1-5H3/t13-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSUUJHJFHINRR-FZKQIMNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C(C)C)O)C(=O)C2=CC=C(O2)C#CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)C2=CC=C(O2)C#CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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